
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone group
Preparation Methods
The synthesis of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone typically involves the following steps:
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethanone can be compared with other similar compounds:
Similar Compounds:
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H13NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8,11H,1,3,5,7H2 |
InChI Key |
QQLBPYDYGUPSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


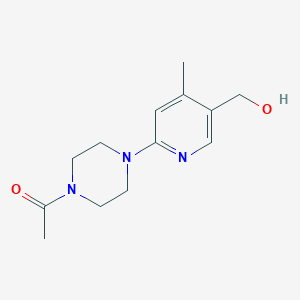
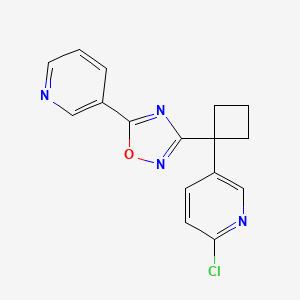
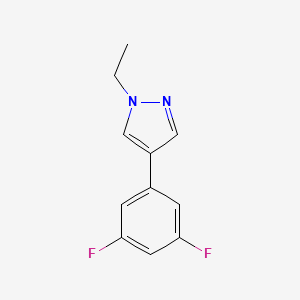
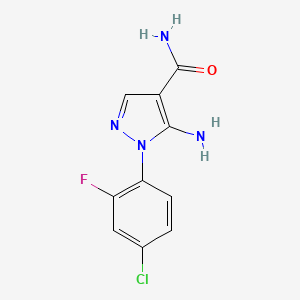
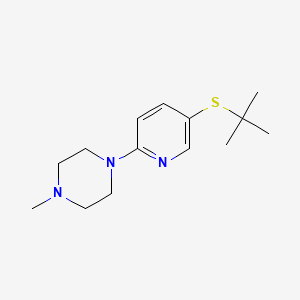
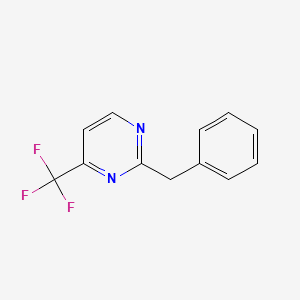
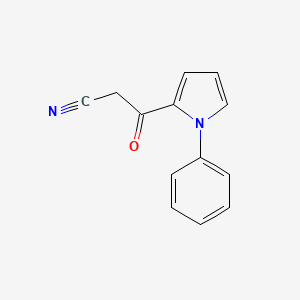
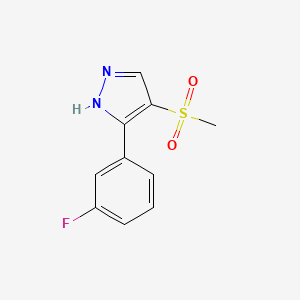
![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)
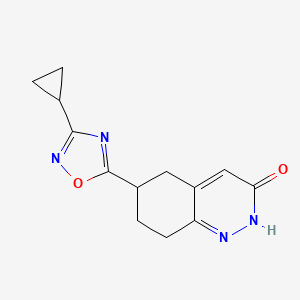
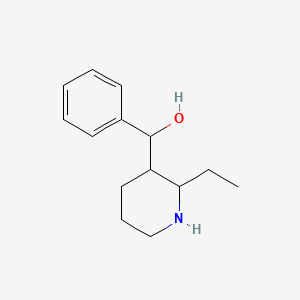
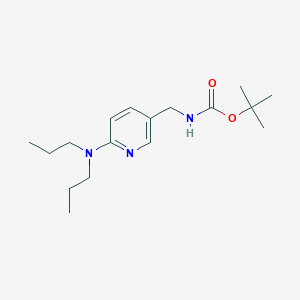
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)

